N'-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide
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Overview
Description
N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C13H12N4O2 This compound is known for its unique structure, which includes a pyridine ring and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide typically involves the reaction of 4-methylbenzoyl chloride with pyridine-3-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research has explored its potential as an antifungal and antibacterial agent.
Industry: It is used in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, leading to antifungal and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N’-phenyl pyridylcarbohydrazides: These compounds share a similar structure but with different substituents on the phenyl ring.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused to a pyridine ring, offering different biological activities
Uniqueness
N’-[(4-methylphenyl)carbonyl]pyridine-3-carbohydrazide is unique due to its specific combination of a pyridine ring and a carbohydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit succinate dehydrogenase sets it apart from other similar compounds .
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N'-(4-methylbenzoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H13N3O2/c1-10-4-6-11(7-5-10)13(18)16-17-14(19)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
OHQUVBAUMUZJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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